molecular formula C9H7IO4 B5733853 2-(4-Formyl-2-iodophenoxy)acetic acid

2-(4-Formyl-2-iodophenoxy)acetic acid

Cat. No.: B5733853
M. Wt: 306.05 g/mol
InChI Key: WOPHVOMYKJFRPK-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-iodophenoxy)acetic acid is a halogenated aromatic compound characterized by a phenoxy backbone substituted with an iodine atom at the 2-position, a formyl group at the 4-position, and an acetic acid moiety linked via an ether bond. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. Its iodine substituent enhances electrophilic reactivity, while the formyl group enables participation in condensation reactions, such as Schiff base formation.

Properties

IUPAC Name

2-(4-formyl-2-iodophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPHVOMYKJFRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-2-iodophenoxy)acetic acid typically involves the iodination of a phenoxyacetic acid derivative followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenoxyacetic acid structure. Subsequent formylation can be achieved using formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-iodophenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Formyl-2-iodophenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-iodophenoxy)acetic acid depends on its specific applicationThe iodine atom can also be involved in substitution reactions, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Notable Properties
2-(4-Formyl-2-iodophenoxy)acetic acid C₉H₇IO₄ 306.06 I (2), CHO (4), CH₂COOH (O-link) High electrophilicity; hydrogen-bonded dimers likely
(2-Formyl-4-methoxyphenoxy)acetic acid C₁₀H₁₀O₅ 210.18 OCH₃ (4), CHO (2), CH₂COOH (O-link) Methoxy enhances electron density; altered solubility
2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid C₁₁H₁₂O₆ 240.21 OCH₃ (2,6), CHO (4), CH₂COOH (O-link) Steric hindrance from dimethoxy groups; reduced reactivity
2-(2-Ethoxy-4-formylphenoxy)acetic acid C₁₁H₁₂O₅ 224.21 OCH₂CH₃ (2), CHO (4), CH₂COOH (O-link) Ethoxy increases lipophilicity; moderate acidity
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.08 Br (3), OCH₃ (4), CH₂COOH (direct) Bromine’s lower electronegativity vs. iodine; weaker H-bonding

Key Observations:

  • Halogen Effects: The iodine atom in the target compound increases electrophilicity compared to bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid, favoring nucleophilic substitution reactions .
  • Substituent Positioning: Methoxy groups (electron-donating) at the 4-position (e.g., in ) elevate ring electron density, contrasting with electron-withdrawing formyl groups, which polarize the aromatic system .
  • Steric and Solubility Factors: Dimethoxy substituents () introduce steric hindrance, reducing reaction rates in crowded environments. Ethoxy groups () enhance lipophilicity, impacting bioavailability .

Crystallographic and Hydrogen-Bonding Behavior

  • This compound is predicted to form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) due to the carboxylic acid group, similar to 2-(3-Bromo-4-methoxyphenyl)acetic acid, which exhibits O–H···O interactions .
  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid crystallizes in a monoclinic system (P2₁/c) with a β angle of 113.67°, indicating significant lattice distortion from methoxy bulk .

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